Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-
Description
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, is a partially saturated thiazole derivative characterized by a 4,5-dihydrothiazole core and a substituted phenyl group at the 2-position. The phenyl substituent contains methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively, which influence its electronic, steric, and lipophilic properties . Thiazole derivatives are renowned for their broad pharmacological activities, including antimicrobial, antiviral, and antioxidant effects, making this compound a candidate for therapeutic development .
Properties
CAS No. |
96159-90-9 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C11H13NOS/c1-8-7-9(3-4-10(8)13-2)11-12-5-6-14-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
XDHSIVNULGJESC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NCCS2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the cyclization of appropriate precursors. For Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, one common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been extensively studied. Recent research indicates that compounds containing thiazole moieties exhibit significant anticonvulsant effects in various seizure models. For instance:
- Siddiqui et al. (2020) demonstrated that thiazole-integrated pyrrolidin-2-one analogues showed promising anticonvulsant activity, with one analogue achieving a median effective dose (ED50) of 18.4 mg/kg in the PTZ model .
- Another study found that certain thiazole-linked azoles provided protection ranging from 33% to 100% in seizure models, indicating their potential as effective anticonvulsants .
Anticancer Potential
Thiazole derivatives have shown considerable promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Notable findings include:
- Evren et al. (2019) reported that novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides exhibited strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant anticancer activity .
- A series of indole-linked thiazoles were synthesized and tested against various cancer cell lines, revealing promising cytotoxicity with IC50 values ranging from 10–30 µM for some derivatives .
Antibacterial Activity
The antibacterial efficacy of thiazole derivatives has also been a focal point of research:
- Recent studies have shown that newly synthesized imidazotriazole-incorporated thiazoles exhibit good to moderate antibacterial activity against various microbial strains, outperforming standard antibiotics like ampicillin .
- Compounds derived from phenylthiazol-2-amines demonstrated significant antibacterial activity, with some being 10- and 56-fold more potent than traditional treatments .
Anti-Tubercular Properties
Given the rise of multidrug-resistant tuberculosis (MDR-TB), the search for new anti-tubercular agents has intensified:
- Research indicates that thiazole analogs may serve as effective candidates for treating tuberculosis due to their safety and efficacy profiles. For example, a series of coumarin-thiazoline hybrids demonstrated excellent anti-mycobacterial activity with an MIC of 0.09 µg/mL .
- The synthesis of amino thiazoles has also been explored for their potential activity against Mycobacterium tuberculosis, showcasing the versatility of thiazole compounds in combating this infectious disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4,5-Dihydro-2-(3-pyridyl)-thiazole
Alkyl-Substituted Dihydrothiazoles (e.g., 4,5-Dihydro-2-sec-butyl-thiazole)
Thiazole-Pyrazole Hybrids
- Structure : Combines thiazole with 4,5-dihydro-1H-pyrazole rings.
- Biological Activity : Exhibits antifungal and antibacterial properties, likely due to enhanced hydrogen-bonding from the pyrazole moiety .
- Complexity : Multi-heterocyclic design may complicate synthesis compared to the simpler dihydrothiazole scaffold of the target compound .
Physicochemical Properties
| Compound | Substituent | LogP (Calculated) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-methoxy-3-methylphenyl | ~2.8* | Methoxy, Methyl, Dihydrothiazole |
| 4,5-Dihydro-2-(3-pyridyl)-thiazole | 3-pyridyl | ~1.5 | Pyridyl, Dihydrothiazole |
| 4,5-Dihydro-2-sec-butyl-thiazole | sec-butyl | ~3.5 | Alkyl, Dihydrothiazole |
| Thiazole-Pyrazole Hybrid | Aryl-pyrazole | ~2.2 | Pyrazole, Thiazole |
*Estimated based on methoxy’s polarity-reducing effect compared to alkyl groups .
- Lipophilicity Trends : The target compound’s LogP lies between pyridyl (lower) and alkyl (higher) analogues, balancing solubility and membrane permeability .
- Electronic Effects : The methoxy group’s electron-donating nature may enhance resonance stabilization of the thiazole ring, influencing reactivity and binding affinity .
Biological Activity
Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the compound Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)- , exploring its biological activity through various studies and findings.
Chemical Formula: C11H13NOS
Molecular Weight: 219.29 g/mol
CAS Number: Not specified in the sources.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity Studies:
- In a study evaluating thiazole derivatives, several compounds exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer) with IC50 values generally below 10 µg/mL .
- Specifically, compounds derived from thiazole structures demonstrated enhanced antitumor activity correlated with specific substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups (e.g., nitro groups) at certain positions significantly improved cytotoxicity .
The mechanism underlying the anticancer activity of thiazole derivatives often involves:
- Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This was particularly noted in compounds that induced significant apoptosis while sparing normal cells .
- Enzyme Inhibition: Thiazole derivatives have also been studied for their inhibitory effects on carbonic anhydrase enzymes (hCA I and hCA II), which are implicated in tumor progression. Compounds demonstrated Ki values indicating potent inhibition of these enzymes, suggesting a potential pathway for anticancer action .
Anti-inflammatory and Immunomodulatory Effects
Thiazole compounds have been identified as effective agents in treating inflammatory conditions:
- Mechanism: They are believed to modulate T-cell responses and inhibit cytokine production, which is crucial in managing autoimmune diseases and inflammatory responses .
- Clinical Applications: Thiazole derivatives have been explored for their potential to treat conditions such as rheumatoid arthritis and psoriasis by targeting intracellular signaling pathways involved in inflammation .
Summary of Biological Activities
Case Studies
-
Cytotoxicity Evaluation:
A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. Results indicated that specific modifications to the thiazole structure could enhance cytotoxicity significantly. For example, a compound with a chlorobenzyl substituent showed an IC50 value of 1.14 µg/mL against MCF-7 cells . -
Mechanistic Studies:
Studies involving molecular docking and binding assays revealed that certain thiazole derivatives bind effectively to the colchicine site on tubulin, confirming their role as microtubule inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Thiazole, 4,5-dihydro-2-(4-methoxy-3-methylphenyl)-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, InCl₃-catalyzed alkylation of thiol intermediates under mild conditions (40°C, aqueous NaOH) yields high-purity thiazoles . Solvent choice (e.g., methanol-water mixtures) and catalyst loading (e.g., 10 mol% InCl₃) significantly impact yield. Characterization via FT-IR and NMR (¹H/¹³C) confirms regioselectivity of the 4-methoxy-3-methylphenyl substituent .
Q. How can researchers validate the structural integrity of this thiazole derivative post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify proton environments (e.g., dihydrothiazole protons at δ 3.2–4.1 ppm) and aromatic substituent patterns .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C₁₁H₁₃N₂O₂S: calc. 237.07 g/mol).
- Elemental Analysis : Ensure ≤0.4% deviation between experimental and calculated C/H/N/S content .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against Staphylococcus aureus and Candida albicans) at concentrations of 10–100 µg/mL. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC₅₀ values to reference drugs like ampicillin .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-methoxy-3-methylphenyl substituent influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., 3,4-dimethoxy or 4-fluoro groups). Compare logP values (via HPLC) and electrostatic potential maps (DFT calculations) to correlate lipophilicity/electron density with antimicrobial potency . For example, bulkier substituents may enhance membrane penetration but reduce solubility .
Q. What crystallographic strategies resolve conformational ambiguities in this thiazole derivative?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key steps:
- Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Charge-flipping algorithms in SHELXD for phase determination.
- Validation : Check for twinning (Rint ≤ 0.05) and anisotropic displacement parameters (ADPs) using ORTEP-3 . Example: A related 4,5-dihydrothiazole showed a puckered thiazoline ring (θ = 12.3°) and π-stacking between aryl groups (3.8 Å spacing) .
Q. How can computational modeling predict binding modes of this compound with therapeutic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Parameterize force fields with RESP charges (GAUSSIAN09) and validate docking poses via MD simulations (NAMD, 50 ns). For instance, the 4-methoxy group may form hydrogen bonds with Thr196 (ΔG = −8.2 kcal/mol) .
Q. What analytical techniques quantify stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in PBS (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) reveals decomposition thresholds (e.g., Tdec = 220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
